Concanamycin A is a potent natural compound primarily known for its role as an inhibitor of vacuolar-type ATPase (V-ATPase). This compound, derived from the fermentation of the bacterium Streptomyces hygroscopicus, is recognized for its significant biological activities, particularly in the modulation of cellular processes such as autophagy and apoptosis. Its ability to inhibit V-ATPase makes it a valuable tool in both pharmacological research and potential therapeutic applications.
Concanamycin A belongs to the class of macrolide antibiotics, specifically categorized as a polyketide. Its mechanism of action is primarily linked to the inhibition of V-ATPase, which plays a critical role in various cellular functions, including maintaining pH balance and regulating intracellular transport processes .
The synthesis of concanamycin A can be approached through various methodologies. One notable method involves the use of a sequential aldol/glycosylation strategy, which allows for the construction of its complex molecular architecture. This method is particularly effective for achieving high stereoselectivity during synthesis.
Concanamycin A has a complex molecular structure characterized by a macrolide framework with multiple functional groups that contribute to its biological activity. The compound's molecular formula is , and it features a unique lactone ring structure.
Concanamycin A participates in several key reactions that underscore its functionality as a V-ATPase inhibitor. Notably:
The inhibitory concentration (IC50) of concanamycin A has been reported at approximately 10 nM, indicating its potency against V-ATPase .
The primary mechanism of action for concanamycin A involves its binding to the V-ATPase enzyme complex:
Research indicates that treatment with concanamycin A can enhance apoptosis in certain cancer cell lines by interfering with endosomal acidification processes necessary for cell signaling .
Concanamycin A has several significant scientific applications:
Concanamycin A (Folimycin) is a 16-membered macrolide antibiotic produced by Streptomyces diastatochromogenes and structurally classified within the plecomacrolide family. Its molecular formula is C₄₆H₇₅NO₁₄, with a molecular weight of 866.08–866.09 g/mol [4] [5] [7]. The compound features a highly oxygenated lactone ring with conjugated diene systems and a reactive α,β-unsaturated aldehyde moiety. These elements are critical for its biological activity and molecular recognition [7]. The macrolide ring adopts a rigid, bent conformation that facilitates deep insertion into hydrophobic membrane environments. Key functional groups include a C7 hydroxyl group, which forms hydrogen bonds with the V-ATPase c-subunit, and a C15-C19 triene segment enabling hydrophobic interactions [9]. Concanamycin A’s solubility is limited in aqueous buffers but dissolves readily in DMSO (≥50 mg/mL), reflecting its lipophilic character [4] [5].
Table 1: Molecular Properties of Concanamycin A
Property | Value |
---|---|
Molecular Formula | C₄₆H₇₅NO₁₄ |
Molecular Weight | 866.08–866.09 g/mol |
CAS Number | 80890-47-7 |
Purity (Commercial) | ≥95–98% |
Solubility | ≥50 mg/mL in DMSO |
Primary Source | Streptomyces diastatochromogenes |
Concanamycin A specifically targets vacuolar-type H⁺-ATPases (V-ATPases), ATP-driven proton pumps responsible for acidifying intracellular compartments (e.g., lysosomes, endosomes, Golgi apparatus) and regulating extracellular pH in specialized tissues [4] [5] [10]. It inhibits V-ATPase activity at nanomolar concentrations (IC₅₀ ≈ 0.061 nM in rat liver lysosomes) by blocking the rotary mechanism of proton translocation [4] [7] [9]. Unlike P-type ATPases (e.g., Na⁺/K⁺-ATPase) or F-type ATP synthases, V-ATPases utilize rotational catalysis: ATP hydrolysis in the cytoplasmic V₁ domain drives rotation of a central stalk, which in turn rotates the membrane-embedded c-ring within the V₀ domain. Proton translocation occurs at the interface between the c-ring and the stationary subunit a, where each c-subunit sequentially picks up protons from the cytoplasmic side and releases them into the lumen [9] [10]. Cryo-EM studies of related inhibitors like bafilomycin A₁ reveal that binding to the c-ring prevents conformational changes necessary for proton release, effectively "locking" the rotor and halting ion flux [9]. Consequently, Concanamycin A dissipates organellar pH gradients, disrupting pH-dependent processes like prohormone processing, neurotransmitter uptake, and autophagy [1] [10].
Concanamycin A binds exclusively to the transmembrane V₀ domain of V-ATPases, specifically interacting with the proteolipid subunit c (also termed subunit Vma3p in yeast). Biochemical labeling studies using a radioactive concanamycin derivative (J-concanolide A) confirmed covalent modification occurs solely on subunit c within the V₀ complex [2] [8]. Mutagenesis experiments in Neurospora crassa and Saccharomyces cerevisiae identified nine critical residues (e.g., Met53, Ile56, Leu133, Phe137, Val140, Tyr144) forming the binding pocket [8] [9]. This pocket resides at the interface between helices 2 and 4 of adjacent c-subunits within the c-ring, where the inhibitor wedges into a hydrophobic cleft formed by transmembrane helices. The C7 hydroxyl group of Concanamycin A forms a hydrogen bond with Tyr144 of subunit c, while its macrolide core engages in van der Waals contacts with nonpolar residues [9]. Binding is abolished by mutations at these sites (e.g., Tyr144→Ala) or competition with bafilomycin A₁, which shares an overlapping binding site [2] [8]. Notably, Concanamycin A does not bind to isoforms of subunit c' or c" in yeast, nor to subunits of other ATPase classes, explaining its specificity for V-ATPases [8].
Concanamycin A exhibits non-competitive inhibition kinetics toward V-ATPase, with irreversible binding under physiological conditions. Its inhibitory potency (IC₅₀ values) varies slightly across species and tissues:
Table 2: Selectivity Profile of Concanamycin A Across ATPase Classes
ATPase Class | Example | Inhibition by Concanamycin A | Evidence |
---|---|---|---|
V-type (Vacuolar) | Lysosomal H⁺-ATPase | Potent (IC₅₀ < 1 nM) | Complete block of proton pumping [1] [9] |
P-type (E₁/E₂ ATPases) | Na⁺/K⁺-ATPase | None | No effect at 100 nM [1] |
F-type (ATP Synthases) | Mitochondrial FoF₁ | None | No inhibition at 1 μM [4] |
ABC Transporters | P-glycoprotein | None | Not competitive [5] |
Concanamycin A’s selectivity for V-ATPases over other ATP-driven pumps is exceptional. At concentrations ≤100 nM, it shows no activity against P-type ATPases (e.g., Na⁺/K⁺-ATPase, Ca²⁺-ATPase) or mitochondrial F-type ATP synthases [1] [4]. It also does not inhibit ABC transporters or P-type H⁺/K⁺-ATPases. However, subtle potency differences exist among V-ATPase isoforms; for example, osteoclast V-ATPases (rich in a3 subunit) may be more sensitive than renal isoforms [5]. Unlike weak bases (e.g., NH₄Cl, methylamine) that dissipate pH gradients without disrupting membrane trafficking, Concanamycin A’s binding to V₀ causes unique morphological defects in organelles, including Golgi swelling and impaired secretory granule maturation [1] [10]. This indicates its effects extend beyond mere acidification blockade to disruption of V₀-specific functions in membrane fusion and protein sorting [10].
Table 3: Compound Synonyms for Concanamycin A
Synonym |
---|
Folimycin |
Antibiotic X 4357B |
TAN 1323B |
X 4357B |
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